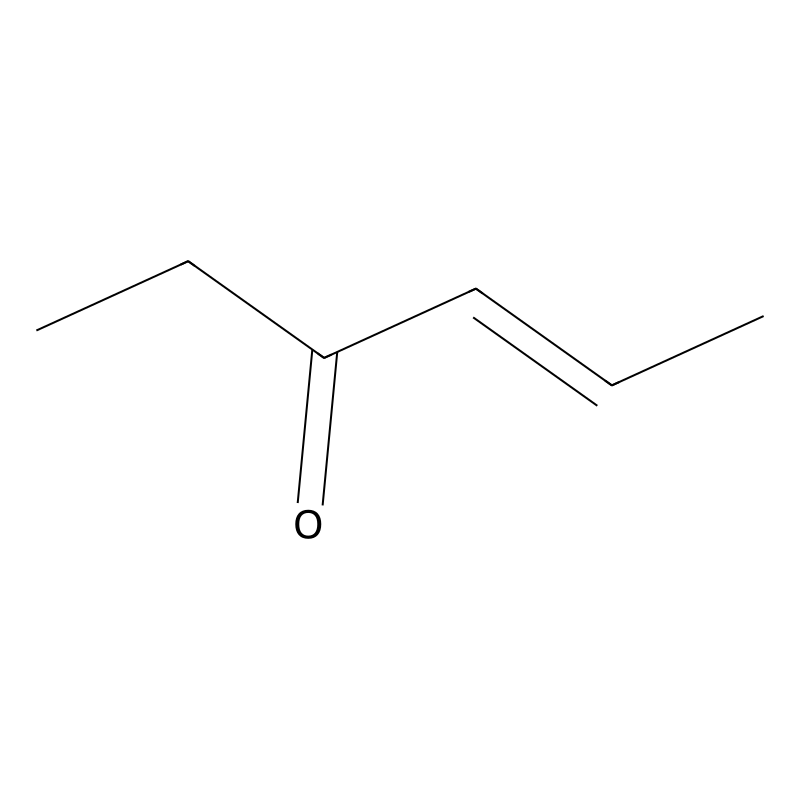4-Hexen-3-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Miscible at room temperature (in ethanol)
Canonical SMILES
Isomeric SMILES
Flavors and Fragrances Industry
Summary of the application: 4-Hexen-3-one is used in the flavors and fragrances industry due to its fruity fragrance.
Methods of application: The specific methods of application in the flavors and fragrances industry can vary widely depending on the specific product being created.
Results or outcomes: The use of 4-Hexen-3-one in this industry contributes to the creation of a wide variety of scented and flavored products. The specific outcomes can vary greatly depending on the other ingredients used and the specific product being created.
Thermophysical Property Research
Summary of the application: 4-Hexen-3-one is used in research related to thermophysical properties.
Methods of application: This type of research typically involves the use of dynamic data analysis, as implemented in software packages like the NIST ThermoData Engine. The specific methods can vary depending on the specific properties being studied.
Results or outcomes: The outcomes of this research include the generation of a large amount of thermodynamic property data for 4-Hexen-3-one and other compounds. This data can be used in a variety of scientific and industrial applications.
Oxidation Reference Spectra
Summary of the application: 4-Hexen-3-one has been used to obtain oxidation reference spectra to monitor the oxidation of edible oils by FTIR analysis.
Methods of application: The specific methods of application involve the use of 4-Hexen-3-one in FTIR (Fourier-transform infrared spectroscopy) analysis to monitor the oxidation of edible oils.
Results or outcomes: The use of 4-Hexen-3-one in this application provides valuable data for monitoring the oxidation of edible oils, which can be important for food safety and quality control.
Kinetics of Reactions
Summary of the application: The kinetics of the reactions of hydroxyl radicals and chlorine atoms with 4-Hexen-3-one has been investigated.
Results or outcomes: The outcomes of this research include the generation of a large amount of kinetic data for 4-Hexen-3-one and other compounds. This data can be used in a variety of scientific and industrial applications.
4-Hexen-3-one, also known as (4E)-hex-4-en-3-one, is characterized by its ethereal, green, and metallic taste. It belongs to the class of organic compounds known as enones, which contain a carbonyl group adjacent to a double bond . This compound has a CAS Registry Number of 2497-21-4 and an average molecular weight of approximately 98.143 g/mol .
The primary reaction involving 4-hexen-3-one is its formation through the catalytic dehydration of 4-hydroxy-3-hexanone. This process typically occurs at elevated temperatures (200-450 °C) in the presence of specific catalysts like tungsten oxide or molybdenum oxide supported on zirconium dioxide and silica . The reaction mechanism includes the generation of a protonated oxonium ion, which subsequently leads to the formation of the alkene through β-elimination.
The synthesis of 4-hexen-3-one primarily involves:
- Catalytic Dehydration: Utilizing 4-hydroxy-3-hexanone as a precursor under high-temperature conditions (200-450 °C) with appropriate catalysts (e.g., WO3/ZrO2-SiO2 or MoO3/ZrO2-SiO2) to enhance reaction efficiency and yield .
Other synthetic pathways may exist but are less documented in available literature.
4-Hexen-3-one finds applications in several areas:
- Flavoring Agent: Its unique taste profile allows it to be used in food products.
- Fragrance Industry: Due to its aromatic properties, it may be utilized in perfumes and scented products.
- Chemical Intermediate: It serves as a building block for synthesizing other organic compounds.
Several compounds share structural similarities with 4-hexen-3-one. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Hexanone | C6H12O | Saturated ketone without double bond |
| 3-Hexen-2-one | C6H10O | Different position of double bond |
| 5-Hexen-3-one | C6H10O | Isomeric form with distinct properties |
Uniqueness of 4-Hexen-3-one
What makes 4-hexen-3-one unique among these compounds is its specific structural arrangement that includes both a carbonyl group and a conjugated double bond, which contributes to its distinct taste and aroma characteristics. Additionally, its synthesis method via dehydration provides it with particular industrial relevance not shared by all similar compounds.
Physical Description
XLogP3
Density
UNII
GHS Hazard Statements
H226 (99.94%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant
Other CAS
2497-21-4
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
General Manufacturing Information
4-Hexen-3-one, (4E)-: INACTIVE








